molecular formula C7H9NO4S B6336559 Dimethyl L-isothiocyanatosuccinate CAS No. 21055-49-2

Dimethyl L-isothiocyanatosuccinate

Cat. No.: B6336559
CAS No.: 21055-49-2
M. Wt: 203.22 g/mol
InChI Key: NWHDEBYHAZNXDQ-YFKPBYRVSA-N
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Description

Dimethyl L-isothiocyanatosuccinate is an organic compound with the molecular formula C₇H₉NO₄S and a molecular weight of 203.216 g/mol It is a derivative of succinic acid, where the hydrogen atoms are replaced by dimethyl and isothiocyanato groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl L-isothiocyanatosuccinate can be synthesized through the reaction of dimethyl succinate with thiophosgene in the presence of a base . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the isothiocyanato group. The reaction can be represented as follows:

Dimethyl succinate+ThiophosgeneDimethyl L-isothiocyanatosuccinate+By-products\text{Dimethyl succinate} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{By-products} Dimethyl succinate+Thiophosgene→Dimethyl L-isothiocyanatosuccinate+By-products

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in a controlled environment to minimize the formation of unwanted by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl L-isothiocyanatosuccinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanato group to an amine group.

    Substitution: The isothiocyanato group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like primary amines or alcohols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thioureas or thiocarbamates, depending on the nucleophile used.

Scientific Research Applications

Dimethyl L-isothiocyanatosuccinate has a wide range of applications in scientific research, including:

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl L-isothiocyanatosuccinate involves the interaction of the isothiocyanato group with nucleophilic sites on target molecules . This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets include enzymes and proteins, where the compound can act as an inhibitor by modifying the active site or other critical regions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl isothiocyanatosuccinate
  • Dimethyl 2-isothiocyanatosuccinate
  • Dimethyl N-(thioxomethylene)aspartate

Uniqueness

Dimethyl L-isothiocyanatosuccinate is unique due to its specific configuration and the presence of both dimethyl and isothiocyanato groups. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical and biological applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in synthetic and research applications.

Biological Activity

Dimethyl L-isothiocyanatosuccinate (DMITC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article explores the biological activity of DMITC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isothiocyanates

Isothiocyanates (ITCs), including DMITC, are sulfur-containing compounds derived from glucosinolates found in cruciferous vegetables. They are known for their antioxidant , anti-inflammatory , and anticancer properties. The biological activity of ITCs is largely attributed to their ability to modulate various cellular pathways, including those involved in detoxification and oxidative stress response.

  • Antioxidant Activity : DMITC exhibits significant antioxidant properties by inducing the expression of phase II detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help neutralize reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : DMITC has been shown to suppress pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models. This suppression is mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .
  • Anticancer Properties : Research indicates that DMITC can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. This effect is associated with the activation of caspase pathways and modulation of cell cycle regulators .

Study 1: Anti-cancer Activity

A recent study investigated the effects of DMITC on human breast cancer cells (MCF-7). The results demonstrated that treatment with DMITC led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study highlighted a dose-dependent relationship, with higher concentrations resulting in greater cytotoxic effects .

Study 2: Anti-inflammatory Mechanisms

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, DMITC treatment resulted in decreased levels of inflammatory markers such as IL-6 and TNF-α. The mechanism was linked to the inhibition of NF-κB activation, suggesting that DMITC could be a potential therapeutic agent for inflammatory diseases .

Data Table: Biological Activities of DMITC

Biological ActivityCell Type/ModelConcentrationEffect
AntioxidantEndothelial cells10 µMReduced ROS levels
Anti-inflammatoryMacrophages5-20 µMDecreased TNF-α, IL-6
AnticancerMCF-7 cells25-100 µMInduced apoptosis via caspase activation

Properties

IUPAC Name

dimethyl (2S)-2-isothiocyanatobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHDEBYHAZNXDQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153442
Record name Dimethyl isothiocyanatosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121928-38-9
Record name Dimethyl isothiocyanatosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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